2-chloro-N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide
Description
2-chloro-N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with two pyridine rings, a cyano group, and a benzamide moiety. The presence of these functional groups and rings makes this compound of significant interest in various fields of scientific research.
Properties
CAS No. |
846594-95-4 |
|---|---|
Molecular Formula |
C25H22ClN5O2 |
Molecular Weight |
459.9g/mol |
IUPAC Name |
2-chloro-N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide |
InChI |
InChI=1S/C25H22ClN5O2/c1-3-4-7-12-30-22(29-24(32)18-10-5-6-11-20(18)26)17(15-27)14-19-23(30)28-21-16(2)9-8-13-31(21)25(19)33/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3 |
InChI Key |
KMLXSZBWPCFBQA-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=C(C4=N2)C |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Cl)C#N)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyridine rings through cyclization reactions. The cyano group is then added via nucleophilic substitution, and the benzamide moiety is introduced through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high efficiency and consistency. The purification of the final product is typically done through crystallization, chromatography, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
2-chloro-N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c1′,2′-f]pyrimidin-2-ylidene]-2-furamide: This compound shares a similar pyrimidine-pyridine core but has different substituents, such as a furanyl group.
Indole Derivatives: Compounds with an indole nucleus, which also exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
The uniqueness of 2-chloro-N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
